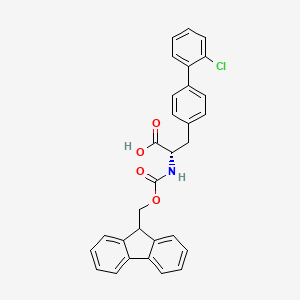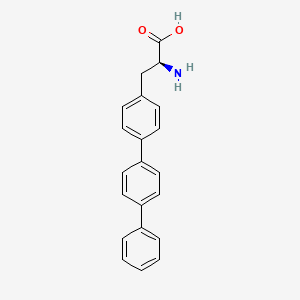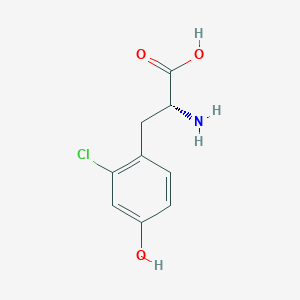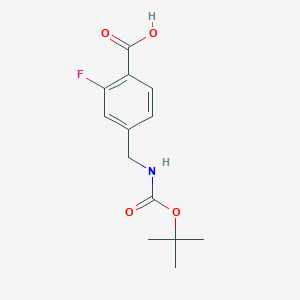
2-Chloro-4-methoxy-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methoxy-L-phenylalanine is an amino acid derivative with the molecular formula C10H12ClNO3 It is a modified form of phenylalanine, where the phenyl ring is substituted with a chlorine atom at the second position and a methoxy group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-L-phenylalanine typically involves the chlorination and methoxylation of phenylalanine derivatives. One common method includes the following steps:
Starting Material: L-phenylalanine.
Chlorination: The phenyl ring of L-phenylalanine is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated intermediate is then treated with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions: 2-Chloro-4-methoxy-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-chloro-4-methoxybenzaldehyde or 2-chloro-4-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-4-methoxy-L-phenylalanine.
Substitution: Formation of 2-amino-4-methoxy-L-phenylalanine or 2-thio-4-methoxy-L-phenylalanine.
科学的研究の応用
2-Chloro-4-methoxy-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and protein synthesis.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-4-methoxy-L-phenylalanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase.
Pathways: It can influence the biosynthesis of neurotransmitters like dopamine and serotonin by acting as a precursor or inhibitor in their metabolic pathways.
類似化合物との比較
2-Chloro-4-methoxy-L-phenylalanine can be compared with other phenylalanine derivatives:
Similar Compounds: 4-Chloro-L-phenylalanine, 2-Methoxy-L-phenylalanine, 2-Chloro-L-phenylalanine.
Uniqueness: The presence of both chlorine and methoxy substituents on the phenyl ring makes this compound unique in its chemical reactivity and potential biological activity.
特性
IUPAC Name |
(2S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTYDECZAOQPHR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-3-(methylazaniumyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8177375.png)











